Cyclopentylmethanethiol
Overview
Description
Cyclopentylmethanethiol is an organic compound with the molecular formula C6H12S. It is characterized by a cyclopentane ring attached to a methanethiol group. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. This method allows for large-scale production while minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylmethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentylmethanesulfonic acid.
Reduction: Reduction reactions can convert it into cyclopentylmethane.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products:
Oxidation: Cyclopentylmethanesulfonic acid.
Reduction: Cyclopentylmethane.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Cyclopentylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research studies utilize it to investigate the role of thiol groups in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is employed in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of cyclopentylmethanethiol involves its thiol group, which can undergo various chemical transformations. The thiol group is highly reactive and can form disulfide bonds, participate in redox reactions, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Cyclopentylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Cyclopentylmethylamine: Contains an amine group instead of a thiol group.
Cyclopentylmethyl chloride: Has a chloride group instead of a thiol group.
Uniqueness: Cyclopentylmethanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with oxygen or nitrogen-containing analogs.
Properties
IUPAC Name |
cyclopentylmethanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLUJTHFXFVJRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293871 | |
Record name | Cyclopentanemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-79-8 | |
Record name | Cyclopentanemethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentylmethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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